molecular formula C8H15N B2545315 (1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane CAS No. 2377030-81-2

(1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane

Cat. No. B2545315
CAS RN: 2377030-81-2
M. Wt: 125.215
InChI Key: PTUWNRVFZNLHBD-OCAPTIKFSA-N
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Description

The compound (1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane is a type of 3-azabicyclo[3.2.0]heptane, which is a class of compounds that have garnered interest in the field of drug discovery due to their complex structure and potential biological activity. These compounds serve as advanced building blocks that can be utilized in the synthesis of various pharmacologically active molecules.

Synthesis Analysis

The synthesis of substituted 3-azabicyclo[3.2.0]heptanes, which would include the (1R,5S)-1,5-Dimethyl variant, has been developed through a rapid two-step process. This innovative method employs common chemicals such as benzaldehyde, allylamine, and cinnamic acid. The key transformation involves an intramolecular [2+2]-photochemical cyclization, which is a notable advancement in the synthesis of these bicyclic structures .

Molecular Structure Analysis

While the specific molecular structure analysis of this compound is not detailed in the provided papers, the general structure of 3-azabicyclo[3.2.0]heptanes is characterized by a seven-membered ring fused to a four-membered ring, with a nitrogen atom incorporated into the structure. This unique arrangement is responsible for the interesting chemical properties and reactivity patterns observed in these molecules.

Chemical Reactions Analysis

The reactivity of 3-azabicyclo[3.2.0]heptanes has been explored, with one study detailing the synthesis of a 3-azabicyclo[3.2.0]hepta-1,4-diene compound. This compound exhibits extremely facile electrophilic attack at the β-position, leading to a ring-opened product, likely through a retro-Friedel–Crafts process. Additionally, it has been shown to undergo novel reactions with dimethyl acetylenedicarboxylate to afford an azepine derivative .

Physical and Chemical Properties Analysis

Scientific Research Applications

Pharmacokinetics and DNA Methylation

  • Investigations into pharmacokinetics, such as the study of apalcillin, involve understanding how compounds are absorbed, distributed, metabolized, and excreted in the body. Such research has broad implications for developing drugs with optimal efficacy and minimal toxicity (Busch et al., 1982).
  • DNA methylation studies, like those involving decitabine, explore how certain compounds can modify genetic expression. This has significant applications in treating diseases caused by genetic dysregulation, such as various cancers (Samlowski et al., 2005).

PET Imaging with Novel Radioligands

  • PET imaging research, including the use of novel radioligands like 18F-AZAN, advances our understanding of brain receptors and can lead to better diagnostic tools for neurological conditions (Wong et al., 2013).

Alkylating Agents for Cancer Therapy

  • Studies on compounds like Dabis Maleate examine the therapeutic potential of alkylating agents in treating cancer, highlighting the importance of chemical research in oncology (Verweij et al., 1992).

Neurotransmitter Uptake Inhibitors

  • Research on neurotransmitter uptake inhibitors, such as zimelidine, explores how altering neurotransmitter dynamics can impact mental health conditions, leading to new treatments for disorders like depression (Siwers et al., 1977).

Safety and Hazards

The safety information for “(1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane” indicates that it has the following hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(1R,5S)-1,5-dimethyl-3-azabicyclo[3.2.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-7-3-4-8(7,2)6-9-5-7/h9H,3-6H2,1-2H3/t7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUWNRVFZNLHBD-OCAPTIKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC1(CNC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@]1(CNC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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